Cas no 55500-24-8 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile)

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile is a specialized organic compound featuring a phthalimide moiety linked to a phenylacetonitrile group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds and pharmaceuticals. The presence of both the electron-withdrawing dioxoisoindoline and nitrile groups enhances its utility in nucleophilic substitution and cyclization reactions. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, while its stability under standard conditions facilitates handling and storage. This compound is particularly advantageous for researchers developing novel bioactive molecules or exploring structure-activity relationships in medicinal chemistry.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile structure
55500-24-8 structure
Product Name:2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile
CAS No:55500-24-8
MF:C16H10N2O2
MW:262.262803554535
MDL:MFCD03644648
CID:5234875
PubChem ID:5235693
Update Time:2026-03-08

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2H-Isoindole-2-acetonitrile, 1,3-dihydro-1,3-dioxo-α-phenyl-
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile
    • MDL: MFCD03644648
    • Inchi: 1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H
    • InChI Key: ASDPXUZYZAVZRY-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)(N1C(C2C=CC=CC=2C1=O)=O)C#N

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile Pricemore >>

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Additional information on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile

Recent Advances in the Study of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. This research brief aims to summarize the latest findings related to this compound, including its chemical properties, synthetic pathways, and biological activities.

One of the key areas of investigation has been the compound's role as a precursor in the synthesis of isoindoline-1,3-dione derivatives, which are known for their diverse pharmacological properties. Recent publications have highlighted its utility in the development of kinase inhibitors and anti-inflammatory agents. For instance, a 2023 study demonstrated that derivatives of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile exhibit potent inhibitory activity against specific protein kinases involved in cancer progression.

In addition to its pharmacological potential, researchers have also explored the compound's chemical reactivity and stability under various conditions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its structure and confirm its purity. These studies are critical for ensuring the reproducibility of synthetic protocols and the reliability of subsequent biological assays.

Another notable development is the application of computational chemistry to predict the binding affinity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile derivatives with target proteins. Molecular docking simulations have provided insights into the structural modifications required to enhance selectivity and potency, guiding the design of next-generation therapeutics.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research is addressing these issues through the development of prodrug strategies and formulation technologies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8) continues to be a valuable scaffold in medicinal chemistry. Its versatility and potential for modification make it a promising candidate for the discovery of new drugs targeting a range of diseases. Future studies will likely focus on expanding its applications and overcoming current limitations to fully realize its therapeutic potential.

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